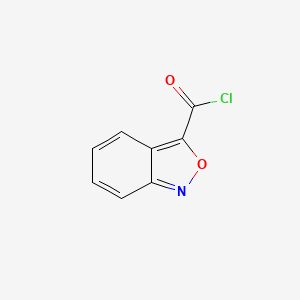

2,1-Benzoxazole-3-carbonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

535992-89-3 |

|---|---|

Molecular Formula |

C8H4ClNO2 |

Molecular Weight |

181.57 g/mol |

IUPAC Name |

2,1-benzoxazole-3-carbonyl chloride |

InChI |

InChI=1S/C8H4ClNO2/c9-8(11)7-5-3-1-2-4-6(5)10-12-7/h1-4H |

InChI Key |

SQOJCCSSLKOMQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(ON=C2C=C1)C(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,1 Benzoxazole 3 Carbonyl Chloride

Retrosynthetic Analysis of the 2,1-Benzoxazole-3-carbonyl chloride Scaffold

A retrosynthetic analysis of this compound logically deconstructs the molecule into simpler, more readily available starting materials. The primary disconnection point is the acyl chloride functional group, leading back to the corresponding 2,1-benzoxazole-3-carboxylic acid. This transformation is a standard and efficient reaction in organic synthesis.

Further disconnection of the 2,1-benzoxazole-3-carboxylic acid core reveals several potential synthetic pathways. A key disconnection breaks the N-O and C-C bonds of the isoxazole (B147169) ring, suggesting a cyclization strategy. This leads back to a suitably substituted aromatic precursor, such as a 2-nitro-substituted benzoic acid derivative. For instance, a 2-nitrobenzoyl derivative could undergo reductive cyclization to form the 2,1-benzoxazole ring. Another retrosynthetic approach involves the functionalization of a pre-formed anthranil (B1196931) (2,1-benzoxazole) scaffold at the C3 position. This strategy, however, is often complicated by the reactivity of the N-O bond.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound is typically achieved through a multi-step process, culminating in the conversion of the corresponding carboxylic acid to the acyl chloride.

Multi-Step Synthesis Pathways

The most common route to this compound begins with the synthesis of 2,1-benzoxazole-3-carboxylic acid. A classical approach involves the reduction of 2-nitro-3-methylbenzoic acid. The nitro group is reduced to a hydroxylamine (B1172632), which then undergoes intramolecular cyclization to form the 2,1-benzoxazole ring.

Once the 2,1-benzoxazole-3-carboxylic acid is obtained, it is converted to the target acyl chloride. This is a standard transformation in organic chemistry, and several reagents can be employed for this purpose.

Table 1: Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides

| Reagent | Byproducts | Conditions |

| Thionyl chloride (SOCl₂) | SO₂, HCl | Often used with a small amount of a tertiary amine or DMF as a catalyst. |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | Typically used in an inert solvent like dichloromethane (B109758); the reaction is often catalyzed by DMF. |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | A strong chlorinating agent, can sometimes lead to side reactions. |

The choice of reagent can depend on the scale of the reaction and the presence of other functional groups in the molecule. Thionyl chloride and oxalyl chloride are the most commonly used due to their efficiency and the gaseous nature of their byproducts, which simplifies purification. libretexts.orgchemistrysteps.com

One-Pot Reaction Strategies

While a direct one-pot synthesis of this compound from simple precursors is not widely reported, related one-pot syntheses of other benzoxazole (B165842) derivatives suggest potential avenues for development. For instance, one-pot methods for the synthesis of 2-substituted benzoxazoles often involve the condensation of o-aminophenols with various carbonyl compounds. organic-chemistry.org Adapting such strategies to the 2,1-benzoxazole isomer and incorporating a carbonylation step could be a future research direction.

Mechanistic Investigations of this compound Formation Reactions

The key mechanistic step in the formation of the 2,1-benzoxazole scaffold is the intramolecular cyclization. In the case of the reduction of a 2-nitro-substituted benzoic acid derivative, the reaction proceeds through several intermediates. The nitro group is first reduced to a nitroso group, which is then further reduced to a hydroxylamine. This hydroxylamine then undergoes a nucleophilic attack on the carboxylic acid group (or its activated form), leading to the formation of a five-membered ring and subsequent dehydration to yield the 2,1-benzoxazole.

The final step, the conversion of the carboxylic acid to the carbonyl chloride using a reagent like thionyl chloride, proceeds via a well-established mechanism. The carboxylic acid first acts as a nucleophile, attacking the sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride. libretexts.orgchemistrysteps.com

Green Chemistry Approaches and Sustainable Synthesis of this compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of this compound synthesis, several aspects can be considered to make the process more environmentally benign.

One area of focus is the use of greener solvents. Traditional syntheses often employ volatile and potentially toxic organic solvents. Research into the use of water, ionic liquids, or deep eutectic solvents for the synthesis of related benzoxazole derivatives is ongoing and could be adapted. nih.gov

Another key principle is the use of catalytic rather than stoichiometric reagents. The development of efficient catalytic systems for the cyclization step would reduce waste and improve atom economy.

Table 2: Green Chemistry Considerations in Synthesis

| Principle | Application in Synthesis |

| Waste Prevention | Designing syntheses with high atom economy. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like water or ionic liquids. |

| Use of Catalysis | Employing catalysts to reduce the need for stoichiometric reagents and lower reaction temperatures. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

Catalytic Methodologies in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency and selectivity. While specific catalytic methods for the direct synthesis of this compound are not extensively documented, the synthesis of the precursor, 2,1-benzoxazole (anthranil), and its derivatives has benefited from various catalytic approaches.

Transition metal catalysts, particularly those based on copper and palladium, have been employed in the synthesis of benzoxazoles through C-O bond formation reactions. thieme-connect.com For instance, copper-catalyzed cyclization of o-haloanilides is a known method for forming the benzoxazole ring. thieme-connect.com Silver catalysts have also been shown to promote the generation of imino-ketenes from anthranils, which can then react with carboxylic acids. acs.org

Chemical Reactivity and Transformation Mechanisms of 2,1 Benzoxazole 3 Carbonyl Chloride

Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) Ring of 2,1-Benzoxazole-3-carbonyl chloride Derivatives

The benzoxazole ring system is aromatic and can undergo electrophilic aromatic substitution (EAS). However, the reactivity and regioselectivity are strongly influenced by the substituents on the ring. The 3-carbonyl chloride group, and its derivatives like amides and esters, are powerful electron-withdrawing groups. masterorganicchemistry.com This is due to both the inductive effect of the electronegative oxygen and chlorine atoms and the resonance effect (π-accepting nature) of the carbonyl group. masterorganicchemistry.comlibretexts.org

As a result, the entire benzoxazole ring system is significantly deactivated towards electrophilic attack compared to unsubstituted benzene (B151609) or benzoxazole. libretexts.org According to the principles of EAS, electron-withdrawing groups direct incoming electrophiles to the meta position. uci.edulibretexts.org In the context of the 2,1-benzoxazole ring, the positions meta to the C3-substituent are C5 and C7. Therefore, any successful electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) would be expected to occur primarily at these positions, and would likely require harsh reaction conditions.

Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Predicted Position of Substitution | Ring Activity |

|---|---|---|---|

| Nitration | NO₂⁺ | C5 and C7 | Strongly Deactivated |

| Halogenation | Br⁺, Cl⁺ | C5 and C7 | Strongly Deactivated |

| Sulfonation | SO₃ | C5 and C7 | Strongly Deactivated |

Ring-Opening and Rearrangement Reactions of the 2,1-Benzoxazole Core Triggered by the Carbonyl Chloride Moiety

The 2,1-benzoxazole (anthranil) ring system is an aromatic heterocycle and generally possesses considerable stability. While various rearrangement reactions are known for the synthesis of benzoxazoles or involving different benzoxazole isomers, reactions involving the ring-opening or rearrangement of the 2,1-benzoxazole core that are specifically initiated by a C-3 carbonyl chloride group are not widely documented in chemical literature. organic-chemistry.orgsioc-journal.cn

Reactions such as the Beckmann or Fries rearrangements involve different functional groups and conditions. bdu.ac.inmvpsvktcollege.ac.in The typical reactions of the 3-carbonyl chloride group—nucleophilic acyl substitution—occur preferentially at the highly electrophilic carbonyl center without disrupting the stability of the fused aromatic ring system. The stability of the heterocyclic ring suggests that significant energy input or highly specific reagents would be required to induce a ring-opening or rearrangement, conditions under which the acyl chloride group itself would likely not survive. Thus, this mode of reactivity is not a characteristic transformation for this class of compounds under standard synthetic conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

The acyl chloride moiety of this compound serves as an excellent electrophilic partner in a range of transition metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules where the 2,1-benzoxazol-3-yl group is attached to various organic fragments via a ketone linkage. The primary advantage of using acyl chlorides in these couplings is their high reactivity, which often allows for milder reaction conditions compared to other electrophiles. nsf.govrsc.org

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling of acyl chlorides with organoboronic acids is a cornerstone transformation for the synthesis of unsymmetrical ketones. nsf.gov For this compound, this reaction would involve coupling with an aryl or vinyl boronic acid to yield the corresponding 3-aroyl- or 3-alkenoyl-2,1-benzoxazole derivatives. The reaction typically proceeds under anhydrous conditions using a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. nih.govmdpi.com Mechanochemical, solvent-free methods have also been developed, highlighting the efficiency and environmental benefits of this approach. nsf.govorganic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Acyl Chlorides

| Catalyst System | Base | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene (anhydrous) | Reflux | First anhydrous method for this coupling. | mdpi.com |

| Pd(OAc)₂ / PCy₃HBF₄ | K₃PO₄ | Solvent-free (Ball-milling) | Room Temp. | Highly chemoselective and rapid. | organic-chemistry.org |

| Pd/C | - | - | 60 °C | Heterogeneous, recyclable catalyst. | mdpi.com |

| (BeDABCO)₂Pd₂Cl₆ | - | - | Room Temp. | Highly active, phosphine-free conditions. | mdpi.com |

Sonogashira Coupling

The acyl Sonogashira reaction is an effective method for synthesizing α,β-alkynyl ketones (ynones) by coupling an acyl chloride with a terminal alkyne. dntb.gov.uamdpi.com This reaction, applied to this compound, would produce 3-(alkynoyl)-2,1-benzoxazoles. The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst. mdpi.comresearchgate.net However, copper-free conditions have also been developed. dntb.gov.ua The resulting ynones are valuable synthetic intermediates that can be converted into various heterocyclic compounds. dntb.gov.uamdpi.com

Table 2: Catalyst Systems for Acyl-Sonogashira Coupling

| Catalyst System | Base | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. | Classic and widely used system. | mdpi.com |

| Pd(OAc)₂ | - | Solvent-free | Room Temp. | Highly efficient, low catalyst loading (0.2 mol%). | mdpi.com |

| Cu/Cu₂O Nanoparticles | - | - | - | Palladium-free, greener approach. | rsc.org |

| Pd on donor-functionalized silica (B1680970) gel | - | - | Mild | Heterogeneous, copper-free catalyst. | mdpi.com |

Stille Coupling

Stille coupling offers another route to ketone synthesis by reacting acyl chlorides with organostannane reagents. This method is known for its tolerance of a wide variety of functional groups. organic-chemistry.orgacs.orgresearchgate.net The reaction of this compound with an organostannane, catalyzed by a palladium complex, would yield the corresponding ketone. A key advantage is the high chemoselectivity, where the coupling proceeds at the acyl chloride even in the presence of other reactive groups like aryl chlorides or bromides on the same molecule. organic-chemistry.orgacs.org

Derivatization Strategies and Analogue Synthesis Via 2,1 Benzoxazole 3 Carbonyl Chloride

Design Principles for 2,1-Benzoxazole-3-carbonyl chloride Derivatives

The design of derivatives from this compound would be fundamentally guided by the high reactivity of the acid chloride functional group. This group serves as a powerful electrophilic site, making it susceptible to attack by a diverse array of nucleophiles. The primary design principle would involve leveraging this reactivity to introduce a wide variety of substituents at the 3-position of the 2,1-benzoxazole ring system.

Key design considerations would include:

Amide and Ester Formation: The most straightforward derivatization would involve reactions with primary and secondary amines to form a library of amides, or with alcohols and phenols to generate corresponding esters. The properties of these derivatives could be fine-tuned by varying the steric and electronic nature of the nucleophile.

Friedel-Crafts Acylation: The carbonyl chloride could be employed in Friedel-Crafts acylation reactions with electron-rich aromatic and heteroaromatic systems to forge new carbon-carbon bonds, leading to 3-aroyl-2,1-benzoxazoles.

Ketone Synthesis: Reaction with organometallic reagents, such as organocuprates or Grignard reagents (under carefully controlled conditions to avoid over-addition), could provide access to a range of ketones.

Introduction of Bioactive Moieties: A key strategy in medicinal chemistry would be to couple the this compound with known pharmacophores or fragments that can impart specific biological activities.

Synthesis of Substituted 2,1-Benzoxazole Systems from this compound

The synthesis of substituted 2,1-benzoxazole systems would primarily involve nucleophilic acyl substitution reactions at the carbonyl chloride. A hypothetical library of such derivatives could be constructed as follows:

| Nucleophile | Resulting Functional Group | Potential Derivative Class |

| Primary/Secondary Amine (R¹R²NH) | Amide (-CONR¹R²) | 2,1-Benzoxazole-3-carboxamides |

| Alcohol/Phenol (R-OH) | Ester (-COOR) | 2,1-Benzoxazole-3-carboxylates |

| Hydrazine (H₂NNH₂) | Hydrazide (-CONHNH₂) | 2,1-Benzoxazole-3-carbohydrazides |

| Hydroxylamine (B1172632) (H₂NOH) | Hydroxamic Acid (-CONHOH) | N-hydroxy-2,1-benzoxazole-3-carboxamides |

| Amino Acids | N-Acyl Amino Acids | Peptidomimetic Scaffolds |

The synthesis of these derivatives would likely proceed under standard acylation conditions, often in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. The choice of solvent would depend on the solubility of the reactants and could range from aprotic solvents like dichloromethane (B109758) and tetrahydrofuran (B95107) to polar aprotic solvents like dimethylformamide for less reactive nucleophiles.

Construction of Fused Heterocyclic Systems Incorporating the 2,1-Benzoxazole Moiety via this compound

The construction of fused heterocyclic systems represents a more advanced application of this compound. This would typically involve bifunctional nucleophiles that can undergo an initial acylation followed by a subsequent intramolecular cyclization reaction.

Potential strategies could include:

Reaction with ortho-Disubstituted Anilines: Treatment with 2-aminoanilines, 2-aminophenols, or 2-aminothiophenols could lead to the formation of an intermediate amide, which upon cyclization (often under thermal or acidic/basic conditions) could yield fused polycyclic systems. For example, reaction with a 2-aminoaniline could potentially lead to a benzimidazo[1,2-c]quinolone-type structure after rearrangement and cyclization.

Synthesis of Oxadiazoles and Thiadiazoles: Conversion of the carbonyl chloride to a hydrazide or thiohydrazide intermediate could serve as a precursor for the synthesis of fused 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) rings.

Domino Reactions: Designing a reaction cascade where the initial acylation triggers a series of intramolecular events to build complex fused systems in a single synthetic operation would be a sophisticated approach.

Polymer-Supported Reagents and Solid-Phase Synthesis Applications of this compound

While no specific examples exist for this compound, the principles of solid-phase organic synthesis (SPOS) could be applied. acs.orgnih.govresearchgate.netresearchgate.net This methodology is highly valuable for the generation of large combinatorial libraries of compounds for high-throughput screening.

A potential solid-phase strategy could involve:

Immobilization of a Nucleophile: A suitable nucleophile (e.g., an amine or alcohol) could be anchored to a solid support (e.g., Wang or Rink amide resin).

Acylation with this compound: The resin-bound nucleophile would then be treated with a solution of this compound to form a resin-bound 2,1-benzoxazole-3-carboxamide or carboxylate.

Cleavage: After washing away excess reagents, the desired product would be cleaved from the solid support, typically using a strong acid like trifluoroacetic acid.

This approach would allow for the rapid synthesis and purification of a diverse set of derivatives by simply varying the initially immobilized nucleophile.

Scaffold Diversity Generation Enabled by this compound

The concept of "scaffold hopping," which involves replacing a core molecular structure with a different one while retaining similar biological activity, is a powerful tool in drug discovery. acs.orglookchem.comnih.govnih.govacs.org Although the 2,1-benzoxazole scaffold itself is not as prevalent as others, the derivatization potential of the 3-carbonyl chloride function offers a clear avenue for generating scaffold diversity.

By reacting this compound with a wide array of chemical building blocks, it is possible to generate a multitude of new molecular architectures. For instance, coupling with complex amines or alcohols could introduce entirely new ring systems and three-dimensional shapes to the parent scaffold. The resulting library of compounds could then be screened for a variety of biological targets, potentially identifying the 2,1-benzoxazole-3-carboxamide or -carboxylate core as a novel and valuable pharmacophore.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2,1 Benzoxazole 3 Carbonyl Chloride and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of novel 2,1-benzoxazole derivatives. It provides a highly accurate mass measurement, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition and molecular formula of a compound. For the parent compound, 2,1-benzoxazole-3-carbonyl chloride, HRMS would confirm its molecular formula of C₈H₄ClNO₂.

Beyond molecular formula, mass spectrometry provides critical structural information through the analysis of fragmentation patterns. In electron ionization (EI) or collision-induced dissociation (CID) experiments, molecules are induced to break apart in a predictable manner. The resulting fragment ions are characteristic of the molecule's structure. For instance, the synthesis of various benzoxazole (B165842) derivatives is often confirmed by identifying the molecular ion peak (M⁺) in their mass spectra. arabjchem.orgtandfonline.comkoreascience.kr For 2-[5-(substituted phenyl)- semanticscholar.orgbohrium.comresearchgate.netoxadiazol-2-yl]-benzoxazoles, the molecular ion peak is a key confirmation of successful synthesis. koreascience.kr Similarly, for substituted benzamide (B126) derivatives of benzoxazole, the mass spectra often show the molecular ion peak, sometimes as the base peak, confirming the integrity of the synthesized compound. tandfonline.com

Analysis of the fragmentation pathways of the 2,1-benzoxazole (also known as anthranil) ring system and its derivatives reveals characteristic losses. A common fragmentation might involve the loss of the carbonyl chloride group (•COCl) or chlorine radical (•Cl) followed by the loss of carbon monoxide (CO). Subsequent fragmentation would likely involve the cleavage of the oxazole (B20620) ring, a process that provides further confirmation of the core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁵N, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of 2,1-benzoxazole derivatives in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (2D) NMR experiments allows for the complete assignment of all protons and carbons and establishes their connectivity.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For a typical 2,1-benzoxazole derivative, the aromatic protons on the fused benzene (B151609) ring appear as multiplets in the range of δ 6.8–8.9 ppm. nih.govajgreenchem.com The specific chemical shifts and coupling patterns are dictated by the substitution pattern on the ring. For the parent 2,1-benzisoxazole, protons H-4, H-5, H-6, and H-7 show distinct chemical shifts. ipb.pt The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environment. The carbonyl carbon of the acyl chloride in this compound would be expected to resonate at a low field (downfield), typically in the range of δ 160-180 ppm. The carbons of the benzoxazole ring itself have characteristic chemical shifts; for the parent benzoxazole, C2, C3a, C4, C5, C6, and C7a have been reported. ipb.ptmdpi.comchemicalbook.com

¹⁵N NMR: ¹⁵N NMR spectroscopy, while less sensitive, provides direct insight into the electronic environment of the nitrogen atom within the oxazole ring. The chemical shift of the nitrogen is sensitive to hybridization and substitution, making it a valuable probe for studying tautomerism and intermolecular interactions like hydrogen bonding. ipb.ptresearchgate.net For example, studies on related 2-phenacylbenzoxazoles have utilized ¹⁵N NMR to distinguish between ketimine and enolimine tautomeric forms. researchgate.net

2D NMR Techniques: Complex structures are unequivocally assigned using 2D NMR experiments. ingentaconnect.combenthamdirect.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to trace out the spin systems within the molecule. ipb.ptresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached, and usually pre-assigned, protons. ipb.ptresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting different spin systems and for identifying quaternary carbons, which have no attached protons. For benzoxazole derivatives, HMBC is used to confirm the substitution pattern on the benzoxazole ring. ipb.ptresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and conformation. ipb.ptresearchgate.net

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | 8.09 | 152.7 |

| 3a | - | 142.1 |

| 4 | 7.69 | 121.7 |

| 5 | 7.31 | 124.5 |

| 6 | 7.31 | 124.3 |

| 7 | 7.49 | 110.3 |

| 7a | - | 150.6 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Mode Assignment

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. esisresearch.org For this compound, these methods provide clear evidence for its key structural features.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound would be dominated by a very strong absorption band for the carbonyl (C=O) stretching of the acyl chloride group, typically found in the region of 1775-1815 cm⁻¹. koreascience.kr The presence of the benzoxazole ring is confirmed by several characteristic bands: C=N stretching around 1615-1655 cm⁻¹, C=C aromatic stretching in the 1450-1600 cm⁻¹ region, and C-O stretching vibrations, often observed between 1050-1250 cm⁻¹. arabjchem.orgkoreascience.krnih.govesisresearch.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C stretching vibrations of the aromatic ring often produce strong Raman signals. ifo.lviv.uaresearchgate.net For derivatives, analysis of the Raman spectra, often supported by Density Functional Theory (DFT) calculations, allows for a detailed assignment of the vibrational modes, including in-plane and out-of-plane bending and ring breathing modes. bohrium.comesisresearch.org This detailed analysis can reveal subtle structural changes and intermolecular interactions.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H stretch (aromatic) | 3000 - 3100 | Benzene Ring |

| C=O stretch (acyl chloride) | 1775 - 1815 | Carbonyl Chloride |

| C=N stretch | 1615 - 1655 | Oxazole Ring |

| C=C stretch (aromatic) | 1450 - 1600 | Benzene Ring |

| C-O stretch | 1050 - 1250 | Oxazole Ring |

| C-Cl stretch | 600 - 800 | Carbonyl Chloride |

X-ray Crystallography for Solid-State Molecular Structure and Conformation Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, providing accurate bond lengths, bond angles, and torsional angles. semanticscholar.orgnih.gov

For derivatives of 2,1-benzoxazole, crystallographic studies have revealed key structural details. The benzoxazole ring system is generally planar. researchgate.net The crystal packing is often stabilized by a network of intermolecular interactions, such as hydrogen bonds (if suitable functional groups are present) and π-π stacking interactions between the aromatic rings of adjacent molecules. semanticscholar.orgresearchgate.net For example, in the crystal structure of some biologically active benzoxazoles, intermolecular O-H···N hydrogen bonds have been observed to generate specific chain motifs. nih.govresearchgate.net Analysis of the crystal structure of 2-substituted benzoxazole derivatives has also provided insights into their conformation and stereochemistry. researchgate.netnih.gov While obtaining a suitable single crystal of the reactive this compound itself could be challenging, analysis of its more stable crystalline derivatives provides invaluable and unambiguous data on the molecular architecture.

| Parameter | Typical Value / Description |

|---|---|

| Crystal System | Triclinic, Monoclinic, etc. |

| Space Group | e.g., P-1, P2₁/c |

| Benzoxazole Ring | Essentially planar |

| C-O Bond Length (ring) | ~1.36 Å |

| C=N Bond Length (ring) | ~1.30 Å |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Elucidation of Enantiomerically Pure Derivatives

When this compound is used to synthesize chiral derivatives, determining their absolute configuration is crucial. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is a powerful non-destructive method for this purpose. nih.gov

Electronic Circular Dichroism (ECD) is the most common of these techniques. It measures the difference in absorption of left and right circularly polarized light as a function of wavelength. An ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer. By comparing the experimentally measured ECD spectrum with the spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a known configuration (e.g., R or S), the absolute configuration of the synthesized compound can be confidently assigned. nih.gov

This methodology has been successfully applied to various chiral heterocyclic systems. For instance, the absolute configurations of chiral bis(benzoxazole) derivatives incorporating a planar chiral [2.2]paracyclophane moiety have been established, with enantiomeric purity confirmed by chiral HPLC. researchgate.netlookchem.com While direct studies on derivatives of this compound may be specific to individual research projects, the principles of ECD are broadly applicable. The synthesis of an enantiomerically pure derivative, followed by the measurement and theoretical calculation of its ECD spectrum, represents a state-of-the-art approach to stereochemical elucidation in this compound class. researchgate.netru.nl

Computational and Theoretical Investigations of 2,1 Benzoxazole 3 Carbonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Bonding in 2,1-Benzoxazole-3-carbonyl chloride

Quantum chemical calculations are fundamental to determining the three-dimensional geometry and the nature of chemical bonds within a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the electronic Schrödinger equation, yielding optimized molecular structures and electron density distributions.

For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to obtain its lowest energy conformation. worldscientific.com These calculations reveal key geometric parameters. The 2,1-benzoxazole (also known as anthranil) ring is expected to be largely planar. The bonding within this heterocyclic system involves a network of sigma and pi bonds, with electron delocalization across the fused rings. The carbonyl chloride group, attached at the 3-position, introduces a highly polar and reactive center.

Analysis of the calculated bond lengths and angles provides a quantitative picture of the molecular structure. The C=O bond of the acyl chloride will be short, indicative of its double bond character, while the C-Cl bond will be longer and highly polarized. The bonds within the benzoxazole (B165842) ring will reflect its aromatic and heterocyclic nature.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.19 Å |

| C-Cl | ~1.80 Å | |

| C3-C(O) | ~1.49 Å | |

| N-O | ~1.42 Å | |

| C=N | ~1.30 Å | |

| Bond Angle | O=C-Cl | ~120° |

| C3-C(O)-Cl | ~115° | |

| C-N-O | ~108° |

Note: These values are hypothetical predictions based on typical data for acyl chlorides and benzisoxazole systems.

The electronic structure analysis would also involve examining the distribution of electron density, which highlights the electronegative character of the oxygen and chlorine atoms and the electrophilic nature of the carbonyl carbon.

Density Functional Theory (DFT) Studies for Reactivity Prediction and Transition State Analysis

DFT is a powerful tool not only for structural determination but also for predicting chemical reactivity. researchgate.net Conceptual DFT provides a framework for quantifying reactivity through various descriptors. nih.govacs.org

Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A small HOMO-LUMO energy gap generally signifies higher reactivity. nih.gov For this compound, the LUMO is expected to be localized primarily on the carbonyl chloride moiety, indicating its susceptibility to nucleophilic attack.

Local reactivity is assessed using descriptors like Fukui functions and the Molecular Electrostatic Potential (MEP). The MEP map visually represents the charge distribution, with negative potential (red/yellow) regions indicating electron-rich areas (nucleophilic sites) and positive potential (blue) regions showing electron-poor areas (electrophilic sites). For this molecule, the most positive potential would be centered on the carbonyl carbon, confirming it as the primary site for nucleophilic attack. bohrium.com The oxygen atom of the carbonyl group and the nitrogen of the oxazole (B20620) ring would exhibit negative potential.

Table 2: Hypothetical Conceptual DFT Reactivity Descriptors for this compound

| Descriptor | Symbol | Predicted Value | Significance |

| HOMO Energy | EHOMO | -7.5 eV | Related to ionization potential |

| LUMO Energy | ELUMO | -1.8 eV | Related to electron affinity |

| Energy Gap | ΔE | 5.7 eV | Indicator of chemical reactivity |

| Electronegativity | χ | 4.65 eV | Tendency to attract electrons |

| Chemical Hardness | η | 2.85 eV | Resistance to change in electron distribution |

| Global Electrophilicity | ω | 3.78 eV | Measures electrophilic nature |

Note: These values are illustrative and serve to represent the type of data generated in a DFT reactivity study.

Furthermore, DFT is crucial for studying reaction mechanisms by locating and characterizing transition states. researchgate.net For a reaction of this compound, such as its hydrolysis or reaction with an amine, DFT calculations can map the potential energy surface, identify the transition state structure, and calculate the activation energy barrier. This information is key to understanding the kinetics and feasibility of its synthetic transformations. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. acs.orgacs.org MD simulations are particularly useful for conformational analysis and studying intermolecular interactions in a condensed phase.

For this compound, a key flexible element is the torsion angle defined by the benzoxazole ring and the carbonyl chloride group around the C3-C(O) single bond. An MD simulation can explore the rotational landscape of this bond, revealing the most populated conformations and the energy barriers between them. diva-portal.org This is important as the orientation of the reactive carbonyl chloride group relative to the heterocyclic ring can influence its accessibility and reactivity.

MD simulations are also employed to understand how molecules of this compound would interact with each other in a liquid or solid state. These simulations can model and quantify intermolecular forces such as:

π-π stacking: The planar benzoxazole rings can stack on top of each other, an interaction driven by van der Waals forces.

Dipole-dipole interactions: The highly polar carbonyl group will lead to strong electrostatic interactions between molecules.

Halogen bonding: Potential interactions involving the chlorine atom.

By simulating a system containing many molecules, MD can predict bulk properties and provide a molecular-level picture of the condensed-phase structure.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogues (Focus on Chemical Reactivity and Synthetic Utility)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific activity. nih.gov While often used in drug discovery for biological activity, the QSAR framework can be adapted to model chemical reactivity and synthetic utility. europa.eu

To develop a QSAR model for this compound analogues, one would first synthesize or computationally design a series of derivatives with varying substituents (e.g., -NO₂, -Cl, -CH₃, -OCH₃) on the benzene (B151609) ring. The "activity" to be predicted would be a quantitative measure of reactivity, such as the rate constant (log k) for a standard nucleophilic substitution reaction (e.g., with a simple alcohol or amine).

For each analogue, a set of molecular descriptors would be calculated. These can include:

Electronic descriptors: Hammett constants (σ), calculated dipole moments, atomic charges on the carbonyl carbon.

Steric descriptors: Sterimol parameters, molecular volume.

Topological descriptors: Molecular connectivity indices.

Quantum chemical descriptors: HOMO/LUMO energies, hardness. rsc.org

A mathematical model is then built using multiple linear regression or machine learning algorithms to find the best correlation between the descriptors and the measured reactivity.

Table 3: Illustrative Data Structure for a QSAR Model of Substituted 2,1-Benzoxazole-3-carbonyl chlorides

| Substituent (R) | Hammett (σp) | C=O Charge (q) | log k (activity) | Predicted log k |

| -NO₂ | 0.78 | +0.45 | -1.5 | -1.6 |

| -Cl | 0.23 | +0.42 | -2.8 | -2.7 |

| -H | 0.00 | +0.40 | -3.5 | -3.6 |

| -CH₃ | -0.17 | +0.38 | -4.2 | -4.1 |

| -OCH₃ | -0.27 | +0.36 | -4.8 | -4.9 |

QSAR Equation Example: log k = c₀ + c₁σp + c₂q Note: This table is a hypothetical representation of a QSAR study. The values are for illustrative purposes only.

Such a model would be invaluable for predicting the reactivity of new, unsynthesized analogues, thereby guiding the design of reagents with tailored reactivity for specific synthetic applications.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure elucidation and verification. nih.govesisresearch.org

Infrared (IR) Spectroscopy: DFT calculations can accurately predict vibrational frequencies. For this compound, the most prominent feature in a predicted IR spectrum would be the intense C=O stretching vibration of the acyl chloride group, expected at a high wavenumber (typically >1750 cm⁻¹). researchgate.netesisresearch.org Other predictable vibrations include C-Cl stretching, C-N and C-O stretching within the ring, and aromatic C-H bending modes. Comparing the computed spectrum with an experimental one can provide strong evidence for the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another key application of DFT, often using the GIAO (Gauge-Including Atomic Orbital) method. nih.gov The predicted shifts for the aromatic protons on the benzoxazole ring would be in the typical aromatic region (7.0-8.5 ppm), with their exact positions influenced by the electronic environment. The carbonyl carbon would be highly deshielded, appearing far downfield in the ¹³C NMR spectrum (>160 ppm). acs.orgarabjchem.org These predictions are crucial for assigning peaks in experimental spectra and confirming the molecular structure.

Table 4: Predicted Characteristic Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value | Notes |

| IR | C=O Stretch | 1785 cm⁻¹ | Strong, characteristic of acyl chlorides |

| C-Cl Stretch | 750 cm⁻¹ | Moderate intensity | |

| Aromatic C=C Stretch | 1610, 1580 cm⁻¹ | Ring vibrations | |

| ¹³C NMR | C=O | 165 ppm | Highly deshielded carbonyl carbon |

| C3a, C7a (bridgehead) | 150, 140 ppm | Fused ring carbons | |

| Aromatic CH | 115-135 ppm | Benzene ring carbons | |

| ¹H NMR | Aromatic H | 7.5-8.2 ppm | Protons on the benzene ring |

Note: These are hypothetical predictions based on computational studies of analogous structures.

Role of 2,1 Benzoxazole 3 Carbonyl Chloride in Advanced Organic Synthesis Research

Utilization as a Key Synthon for Complex Molecular Architectures

In organic synthesis, a "synthon" refers to a conceptual unit within a molecule that facilitates the formation of a specific chemical bond. 2,1-Benzoxazole-3-carbonyl chloride functions as a practical and reactive synthon for the introduction of the 2,1-benzoxazole-3-carbonyl moiety into a target structure. The high reactivity of the acyl chloride group allows it to readily engage in reactions with a wide range of nucleophiles, enabling the construction of more elaborate molecular frameworks.

A notable application demonstrating its utility as a synthon is in the synthesis of hydroxamic acid derivatives. For instance, research has shown that 1,2-benzisoxazole-3-carboxylic acid can be converted to its corresponding acid chloride, this compound, which then reacts with specific hydroxylamines to yield targeted hydroxamic acids. rsc.org This transformation is a key step in building molecules that are often explored for their metal-binding properties in medicinal chemistry. rsc.org

The reaction proceeds via nucleophilic acyl substitution, where the hydroxylamine (B1172632) attacks the electrophilic carbonyl carbon of the acid chloride, leading to the displacement of the chloride ion and the formation of a stable hydroxamic acid product. This process highlights the compound's role in facilitating the assembly of complex molecules from simpler, readily available precursors.

Table 1: Synthesis of Hydroxamic Acids using this compound

| Reactant | Product | Reference |

| O-Methylhydroxylamine | O-Methyl 1,2-benzisoxazole-3-hydroxamic acid | rsc.org |

| Hydroxylamine | 1,2-Benzisoxazole-3-hydroxamic acid | rsc.org |

Applications in the Synthesis of Heterocycle-Containing Scaffolds for Chemical Biology Research

Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals and biologically active molecules. researchgate.netnih.govrsc.org The benzoxazole (B165842) ring system, in particular, is considered a "privileged scaffold" as it is frequently found in compounds with diverse pharmacological activities. researchgate.netresearchgate.netresearchgate.net this compound serves as a valuable precursor for creating more complex heterocycle-containing scaffolds intended for chemical biology research.

Its ability to acylate nucleophiles is exploited to link the benzoxazole core to other molecular fragments, thereby generating novel chemical entities for biological screening. evitachem.com The synthesis of 1,2-benzisoxazole-3-hydroxamic acid and its O-methyl derivative is a prime example, as hydroxamic acids are a critical class of scaffolds in chemical biology, known for their role as inhibitors of enzymes like metalloproteinases and histone deacetylases. rsc.org

While direct examples of synthesizing other complex heterocyclic systems from the 3-carbonyl chloride isomer are specific, the principle is well-established for the isomeric benzoxazole-2-carbonyl chloride, which has been used to prepare novel 2-(5-substituted- researchgate.netCurrent time information in Bangalore, IN.kpi.uaoxadiazol-2-yl)-benzoxazoles. researchgate.net This demonstrates the general utility of benzoxazole acyl chlorides in building diverse heterocyclic architectures for exploring new biological functions.

Table 2: Examples of Scaffolds Synthesized from this compound

| Scaffold Type | Specific Example | Potential Application Area | Reference |

| Acyclic Hydroxamic Acid | 1,2-Benzisoxazole-3-hydroxamic acid | Enzyme Inhibition | rsc.org |

| Acyclic Hydroxamic Acid | O-Methyl 1,2-benzisoxazole-3-hydroxamic acid | Enzyme Inhibition | rsc.org |

Contribution to Methodological Development in Acylation and Related Transformations

This compound is a classic acylating agent. evitachem.com Its primary contribution to methodological development lies in its function as a reliable reagent for introducing the 2,1-benzoxazoloyl group into various substrates. The carbonyl chloride functional group is highly electrophilic, making it susceptible to attack by a broad spectrum of nucleophiles. evitachem.com

This reactivity is fundamental to a range of standard organic transformations:

Amide Formation: It reacts efficiently with primary and secondary amines to form the corresponding amides. This is one of the most common and robust bond-forming reactions in organic chemistry, central to the synthesis of peptides and numerous pharmaceuticals.

Ester Formation: In the presence of alcohols or phenols, it undergoes acylation to produce esters. This reaction is crucial for creating prodrugs, modifying the solubility of compounds, or synthesizing polyesters.

Friedel-Crafts Acylation: It can be used to acylate aromatic rings in the presence of a Lewis acid catalyst, attaching the benzoxazole keto-group directly to an aromatic system.

The use of this compound in acid chloride coupling reactions to generate hydroxamic acids is a specific application of its acylating power. rsc.org Its predictable reactivity makes it a useful tool for chemists developing new synthetic routes and methodologies.

Table 3: General Acylation Reactions of this compound

| Nucleophile | Resulting Functional Group | Product Class |

| Amine (R-NH₂) | Amide | N-Substituted 2,1-benzoxazole-3-carboxamide |

| Alcohol (R-OH) | Ester | Alkyl 2,1-benzoxazole-3-carboxylate |

| Thiol (R-SH) | Thioester | S-Alkyl 2,1-benzoxazole-3-carbothioate |

Potential in Polymer and Materials Science Research as a Monomer or Precursor for Novel Architectures

The benzoxazole nucleus is a key component in high-performance polymers, prized for its high thermal stability and mechanical strength. kpi.uand.edu Aromatic polyamides and polybenzoxazoles (PBOs) are known for their enhanced solubility and higher glass transition temperatures compared to unmodified analogues. kpi.ua While this compound is a monofunctional acyl chloride and thus cannot directly undergo polymerization to form a linear polymer, it has significant potential as a precursor for novel polymer architectures and advanced materials. evitachem.com

Its potential applications in materials science include:

Polymer Modification: It can be used to introduce the 2,1-benzoxazole moiety as a pendent group onto existing polymers containing nucleophilic sites (e.g., hydroxyl or amine groups). This modification can be used to alter the properties of the base polymer, such as increasing its thermal stability or changing its optical properties. kpi.ua

Monomer Synthesis: The compound can be chemically modified to create difunctional or multifunctional monomers suitable for polymerization. For example, derivatization could lead to an AB-type monomer, which could then be used in polycondensation reactions to create novel hyperbranched or star-shaped polybenzoxazoles. google.comacs.org

End-Capping Agent: In polymerization reactions, it can be used as an end-capping agent to control the molecular weight of a polymer chain and to introduce the benzoxazole functional group at the chain terminus.

Research on related structures, such as 5-(2-benzoxazole)isophthaloyl chloride, has demonstrated that benzoxazole-containing acid chlorides can be successfully used as monomers to synthesize a series of polyisophthalamides with enhanced properties. kpi.ua This serves as a strong indicator of the potential utility of this compound derivatives in the rational design of new functional polymers and materials. evitachem.com

Table 4: Potential Roles in Polymer and Materials Science

| Role | Description | Resulting Architecture |

| Polymer Modifier | Reacts with functional polymers to add pendent benzoxazole groups. | Graft Copolymer |

| Monomer Precursor | Can be chemically converted into an AB or AB₂ monomer. | Linear or Hyperbranched Polymer |

| End-Capping Agent | Terminates polymer chain growth and adds a terminal functional group. | End-Functionalized Polymer |

Future Directions and Emerging Research Avenues for 2,1 Benzoxazole 3 Carbonyl Chloride

Development of Novel Catalytic Systems for 2,1-Benzoxazole-3-carbonyl chloride Reactions

The transformation of the highly reactive this compound into more complex and valuable derivatives hinges on the development of sophisticated catalytic systems. Current synthetic routes for benzoxazoles often rely on metal-catalyzed cyclizations or condensations. organic-chemistry.orgijpbs.com Future research will likely pivot towards catalysts that can precisely control the reactivity of the carbonyl chloride moiety under mild conditions, minimizing side reactions and enhancing functional group tolerance.

Emerging areas of focus include:

Nanocatalysis: The use of heterogeneous nanocatalysts, such as copper(II) ferrite (B1171679) or manganese-based systems, offers significant advantages like high efficiency, easy recovery, and recyclability. organic-chemistry.orgrsc.org Developing magnetic, phosphine-functionalized nanoparticles could lead to robust heterogeneous catalytic systems for reactions involving this compound. acs.org

Organocatalysis: Metal-free catalytic systems are gaining traction due to their lower toxicity and cost. Brønsted acidic ionic liquids and other organocatalysts have shown promise in benzoxazole (B165842) synthesis. nih.gov Research into chiral organocatalysts could pave the way for enantioselective transformations of prochiral substrates using this compound.

Dual Catalysis: Combining photoredox catalysis with another catalytic cycle (e.g., transition metal or organocatalysis) could unlock novel reaction pathways. For instance, a dual catalytic system could enable the coupling of photochemically generated radicals from the benzoxazole moiety with substrates activated by a second catalyst.

| Catalyst Type | Potential Advantages for this compound Reactions | Relevant Research Findings |

| Heterogeneous Nanocatalysts | High efficiency, excellent recyclability, minimal metal leaching, enhanced stability. organic-chemistry.orgrsc.org | Copper(II) ferrite nanoparticles effectively catalyze benzoxazole synthesis and can be recovered magnetically. organic-chemistry.org |

| Organocatalysts | Metal-free, lower toxicity, cost-effective, potential for asymmetric synthesis. nih.gov | Brønsted acidic ionic liquids have been used as efficient, recyclable catalysts for benzoxazole formation under solvent-free conditions. nih.gov |

| Ruthenium-based Catalysts | Efficient for acceptorless dehydrogenative coupling (ADC) reactions. acs.org | Ru-catalyzed ADC reactions allow for one-pot synthesis of benzoxazoles from primary alcohols and 2-aminophenols. acs.org |

| Palladium-based Catalysts | Versatile for carbonylation and cross-coupling reactions. ijpbs.comacs.org | Pd-catalyzed oxidative carbonylation is used for synthesizing carbonylated heterocycles. acs.org |

Integration of Flow Chemistry Techniques for Continuous Synthesis and Transformation

Flow chemistry, or continuous flow processing, is a powerful technology that is revolutionizing chemical synthesis. nih.gov Its application to the synthesis and subsequent reactions of this compound offers substantial benefits over traditional batch methods, particularly in terms of safety, scalability, and efficiency. cam.ac.ukacs.org The high reactivity and potential instability of acyl chlorides make them ideal candidates for flow chemistry, where reaction parameters can be precisely controlled and residence times of unstable intermediates are minimized. cam.ac.ukacs.org

Key research directions in this area include:

Waste-Minimized Synthesis: Developing continuous flow protocols that utilize heterogeneous catalysts and environmentally benign solvents like cyclopentylmethyl ether can significantly reduce waste and environmental impact. rsc.orgrsc.org

Multi-step Continuous Processes: Integrating several reaction steps into a single, continuous flow sequence can streamline the synthesis of complex molecules. acs.org A future goal would be to develop a fully automated process starting from simple precursors to generate highly functionalized benzoxazoles derived from this compound without isolating intermediates.

Enhanced Process Safety: The handling of reactive organometallic reagents and unstable lithiated intermediates, often required for functionalizing the benzoxazole core, is significantly safer in a closed-loop flow system. cam.ac.ukacs.org This allows for the exploration of reaction conditions, such as high temperatures and pressures, that would be hazardous on a large scale in batch reactors. acs.org

| Flow Chemistry Aspect | Application to this compound | Anticipated Benefits |

| Precise Parameter Control | Accurate control of temperature, pressure, and residence time for reactions. cam.ac.ukacs.org | Improved yield and purity, minimization of byproduct formation. cam.ac.uk |

| Handling Unstable Intermediates | Minimizing hold-up time for reactive species like lithiated benzoxazoles. cam.ac.ukacs.org | Enhanced safety and prevention of batch loss on scale-up. cam.ac.uk |

| Scalability and Reproducibility | Seamless transition from lab-scale optimization to kilogram-scale production. cam.ac.ukacs.org | Robust and reliable manufacturing processes. cam.ac.uk |

| Integration with Other Technologies | Coupling flow reactors with real-time monitoring (FTIR, NMR) and purification units. nih.govacs.org | Deeper mechanistic insight and process automation. |

Exploration of Photochemical and Electrochemical Reactivity of this compound

Photochemistry and electrochemistry offer green and powerful alternatives to conventional synthetic methods, often enabling unique transformations under mild conditions. rsc.orgnih.gov The application of these techniques to this compound is a promising and largely unexplored research frontier.

Photochemical Activation: Acyl chlorides can be precursors to acyl radicals under photochemical conditions, often facilitated by a photosensitizer or catalyst. researchgate.netrsc.org Future research could explore the visible-light-induced generation of the 2,1-benzoxazol-3-ylcarbonyl radical from the parent acyl chloride. This reactive intermediate could then participate in various bond-forming reactions, such as Giese additions to olefins, providing a novel route to complex ketones. The photochemistry of the benzoxazole ring itself, which can undergo conversions to species like 2-isocyanophenol upon UV irradiation, adds another layer of potential reactivity to be investigated. uc.ptacs.org

Electrochemical Synthesis: Electrochemistry provides an oxidant- and reagent-free method for driving chemical reactions. rsc.orgrsc.org The electrochemical synthesis of benzoxazoles has been demonstrated through intramolecular oxidative couplings. acs.orgresearchgate.net A key future direction would be to investigate the electrochemical reduction or oxidation of this compound. This could lead to the formation of unique radical ions or other reactive species, enabling novel cyclization, dimerization, or functionalization reactions that are inaccessible through traditional thermal methods. rsc.orgrsc.org

| Technique | Potential Reaction Pathway for this compound | Expected Outcome |

| Photochemistry | Visible-light-induced generation of the 2,1-benzoxazol-3-ylcarbonyl radical. researchgate.netrsc.org | New C-C bond formations via radical addition to unsaturated systems. |

| Electrochemistry | Anodic oxidation or cathodic reduction of the molecule. rsc.orgacs.org | Oxidant-free intramolecular cyclizations or novel coupling reactions. rsc.org |

| Photoelectrochemistry | Combining light and electrical potential to drive reactions. | Access to highly reactive excited-state species with tailored redox properties. |

Advanced Spectroscopic Characterization Techniques for Real-Time Reaction Monitoring

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new ones. Given the high reactivity of this compound, its reactions are likely to involve short-lived, low-concentration intermediates. Advanced spectroscopic techniques, particularly when coupled with flow chemistry systems, are essential for detecting and characterizing these transient species.

In Operando Spectroscopy: Techniques like in operando Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of reacting systems without sample quenching. acs.orgnih.govacs.orgkorea.ac.kr Applying these methods to reactions of this compound can provide invaluable kinetic and mechanistic data, helping to identify rate-determining steps and elusive intermediates. researchgate.net

Two-Dimensional Correlation Analysis: This mathematical technique, when applied to time-resolved spectral data (e.g., from FTIR), can help to deconvolute complex overlapping signals and establish the sequence of events during a reaction, further clarifying the reaction mechanism. acs.org

Advanced Mass Spectrometry: Techniques such as Cold-Spray Ionization Mass Spectrometry (CSI-MS) could be employed to gently ionize and detect delicate intermediates from the reaction mixture, providing direct evidence for proposed mechanistic pathways.

The integration of these characterization tools will be crucial for moving beyond black-box optimization to a more rational, mechanism-based approach to developing reactions for this compound.

Computational Design of New this compound Analogues with Tailored Reactivity Profiles

In silico design and computational chemistry are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and reactivity before embarking on challenging synthetic work. mass-analytica.comacs.org For this compound, computational methods can guide the design of new analogues with finely tuned electronic and steric properties.

Future research in this domain will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate key quantum chemical descriptors that govern reactivity. rsc.org By modeling analogues of this compound with different substituents on the benzene (B151609) ring, researchers can predict how these changes will affect properties like the electrophilicity of the carbonyl carbon, the stability of potential radical intermediates, and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com

Molecular Electrostatic Potential (MEP) Mapping: MEP surfaces provide a visual representation of the charge distribution on a molecule, highlighting regions susceptible to nucleophilic or electrophilic attack. rsc.org This can be used to predict the regioselectivity of reactions and design analogues with altered reactivity patterns.

Reaction Pathway Modeling: Computational modeling can be used to map out the entire energy profile of a proposed reaction, including transition states and intermediates. This allows for the a priori assessment of a reaction's feasibility and can help to explain unexpected experimental outcomes, accelerating the discovery of new transformations. scispace.com

By combining computational predictions with empirical synthetic work, researchers can adopt a more targeted approach to developing new this compound derivatives with reactivity profiles tailored for specific applications in medicine, materials, and beyond.

Q & A

Basic Research Questions

Q. What laboratory methods are effective for synthesizing 2,1-benzoxazole-3-carbonyl chloride?

- Method 1: Condensation reactions using N,N-dimethylchlorosulfitemethaniminium chloride as a condensing agent under anhydrous conditions, achieving yields of 85–90%. This approach minimizes side reactions and is compatible with o-aminophenol derivatives .

- Method 2: Friedel-Crafts acylation analogs, where benzene derivatives react with carbonyl chloride in the presence of anhydrous AlCl₃. However, this method may require rigorous purification due to by-products like HCl and residual catalysts (yield: 60–75%) .

Q. How can the molecular structure and purity of this compound be confirmed?

- X-ray crystallography resolves bond angles (e.g., C10–C9–C3 = 113.4°) and intramolecular interactions (e.g., Cl⋯H4 = 3.12 Å), confirming planar benzoxazole rings and substituent orientation .

- NMR spectroscopy identifies characteristic peaks: carbonyl chloride (C=O) at ~170 ppm (¹³C) and aromatic protons in the benzoxazole ring (6.5–8.0 ppm, ¹H) .

- HPLC with UV detection monitors purity (>95%) by quantifying residual reactants (e.g., o-aminophenol) .

Q. What stability precautions are critical for handling and storing this compound?

- Moisture sensitivity: Hydrolysis generates corrosive HCl gas. Store under inert gas (N₂/Ar) in sealed, desiccated containers .

- Thermal decomposition: Avoid temperatures >50°C to prevent decomposition into CO, CO₂, and phosgene. Use cold traps during distillation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in benzoxazole ring formation?

- Temperature control: Maintain 0–5°C during condensation to suppress side reactions (e.g., dimerization). Excess thionyl chloride (SOCl₂) improves carbonyl chloride formation but requires post-reaction neutralization .

- Catalyst screening: Compare AlCl₃ (Friedel-Crafts) vs. N,N-dimethylformamide (DMF) as a catalyst in SOCl₂-mediated reactions. DMF enhances electrophilicity but may require stoichiometric adjustments .

Q. What mechanistic insights explain the cyclization of intermediates into the benzoxazole core?

- Nucleophilic attack: The o-aminophenol’s amine group attacks the carbonyl carbon, followed by intramolecular cyclization and HCl elimination. DFT studies suggest a transition state stabilized by π-π interactions in the aromatic ring .

- Role of condensing agents: N,N-Dimethylchlorosulfitemethaniminium chloride activates carboxylic acids via intermediate sulfonium species, accelerating cyclization .

Q. How can computational methods predict the electronic properties of this compound?

- DFT calculations at the B3LYP/6-311G++(d,p) level model HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps, highlighting electrophilic sites at the carbonyl chloride and C3 position .

- Molecular docking evaluates interactions with biological targets (e.g., antipsychotic receptors), leveraging structural data from X-ray studies .

Q. How should researchers handle air-sensitive intermediates during synthesis?

- Inert atmosphere: Use Schlenk lines or gloveboxes for steps involving carbonyl chloride intermediates.

- Quenching protocols: Neutralize residual SOCl₂ with ice-cold NaOH (1M) to prevent exothermic reactions .

Q. How to resolve contradictions in reported yields from different synthetic routes?

- Variable analysis: Compare yields from Friedel-Crafts (60–75%) vs. condensation (85–90%). Differences arise from purification losses in AlCl₃-mediated reactions and side-product formation .

- Reaction monitoring: Use in-situ IR spectroscopy to track carbonyl chloride formation (C=O stretch at ~1800 cm⁻¹) and optimize reagent stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.